2-Chloro-5-vinylpyrimidine
Overview
Description
2-Chloro-5-vinylpyrimidine is an aromatic heterocyclic compound with the molecular formula C6H5ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a vinyl group at the fifth position of the pyrimidine ring
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Pyrimidine derivatives typically interact with their targets via hydrogen bonding and hydrophobic interactions . More research is needed to elucidate the specific interactions of 2-Chloro-5-vinylpyrimidine with its targets.
Biochemical Pathways
The enzyme MnpA catalyzes the partial reduction of 2-Chloro-5-Nitrophenol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-vinylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with acetylene in the presence of a palladium catalyst. This method typically requires an inert atmosphere and temperatures ranging from 50°C to 100°C. Another method involves the use of 2-chloro-5-bromopyrimidine, which undergoes a Suzuki-Miyaura coupling reaction with vinylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-vinylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of substituted ethyl derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.
Solvents: Common solvents include dimethylformamide, tetrahydrofuran, and ethanol.
Major Products Formed:
Substituted Pyrimidines: Formed through substitution reactions.
Biaryl Derivatives: Formed through coupling reactions.
Substituted Ethyl Derivatives: Formed through addition reactions.
Scientific Research Applications
2-Chloro-5-vinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 2-Chloro-4-vinylpyrimidine
- 2-Chloro-5-bromopyrimidine
- 2-Chloro-5-ethynylpyrimidine
Comparison: 2-Chloro-5-vinylp
Properties
IUPAC Name |
2-chloro-5-ethenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMHPDKAIATDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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